Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
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Overview
Description
Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro[4.4]nonane core, which is a bicyclic system with two nitrogen atoms and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by functional group modifications to introduce the amino and oxo groups. The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or nitroso derivatives.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Material Science: Application in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
- Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the amino group at the 9-position and the oxo group at the 8-position, which differentiates it from other similar spirocyclic compounds.
Properties
Molecular Formula |
C12H21N3O3 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-5-4-12(7-15)6-14-9(16)8(12)13/h8H,4-7,13H2,1-3H3,(H,14,16) |
InChI Key |
CVQZWIDYQWRUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)C2N |
Origin of Product |
United States |
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